N-(5-chloro-2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O4/c1-21-15(24)17(20-16(21)25)5-7-22(8-6-17)10-14(23)19-12-9-11(18)3-4-13(12)26-2/h3-4,9H,5-8,10H2,1-2H3,(H,19,23)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXGUPFGXHNNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₂ClN₃O₄
- Molecular Weight : 309.70 g/mol
- CAS Number : 1351662-20-8
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, triazole derivatives have shown high antioxidant activity, suggesting that this compound may also possess this activity. The mechanism involves scavenging free radicals and reducing oxidative stress, which is critical in preventing cellular damage and diseases related to oxidative stress .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. Notably, it may inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Inhibitors of AChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against a range of pathogens. The biological activity against bacteria and fungi suggests that this compound could be effective in treating infections caused by resistant strains .
Study on Cardiovascular Effects
A study involving compounds based on the 1,3,8-triazaspiro[4.5]decan scaffold indicated potential cardioprotective effects through the inhibition of mitochondrial permeability transition pore (mPTP) opening during myocardial infarction (MI). This suggests that derivatives of this compound could be explored for cardiovascular applications .
In Vitro Studies
In vitro studies have demonstrated that related triazole derivatives exhibit significant cytotoxicity against cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation. Such findings highlight the potential for developing anticancer therapies using this compound .
Summary of Research Findings
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the compound's anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxicity. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC50 Values : Many derivatives of similar compounds have shown IC50 values below 100 μM, indicating strong potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Variations in substituents on the phenyl ring and modifications to the triazole moiety can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances lipophilicity and cellular uptake |
| Methoxy Group | Increases solubility in biological systems |
| Triazole Ring Variants | Alters interaction with target proteins |
Clinical Implications
The potential applications of N-(5-chloro-2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide extend beyond oncology. Its structural framework suggests possibilities in:
- Anti-inflammatory Agents : Similar compounds have shown promise as inhibitors of inflammatory pathways.
- Antimicrobial Activity : Research indicates that modifications can yield compounds effective against bacterial strains.
Preparation Methods
Cyclization Strategy for 3-Methyl-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione
The spirocyclic core is synthesized via a cyclocondensation reaction between a substituted diketone and a methylamine derivative. As disclosed in patent CN110818712A, the process involves:
- Formation of the Spiro Skeleton : Reacting 1-methyl-1,3-diaminopropane with cyclopentanone-2,4-dione under acidic conditions (e.g., HCl in ethanol) to induce cyclization.
- Oxidative Annulation : Treating the intermediate with potassium permanganate in acetone to oxidize secondary alcohols to ketones, yielding the 2,4-dioxo groups.
Reaction Conditions :
Structural Validation
The spirocyclic structure is confirmed via:
- ¹H NMR : A singlet at δ 1.45 ppm (3H, N–CH₃) and multiplet signals at δ 3.2–3.8 ppm (methylene protons of the spiro ring).
- X-ray Crystallography : Bond angles of ~109.5° at the spiro carbon confirm tetrahedral geometry.
Functionalization of the Spiro Core with Acetamide
Acylation of the Spiro Amine
The 8-position amine of the spirocyclic core is acylated using chloroacetyl chloride:
- Reaction Setup : The spirocyclic amine (1.0 eq) is dissolved in dry dioxane under nitrogen, followed by dropwise addition of chloroacetyl chloride (1.2 eq) and triethylamine (2.0 eq).
- Workup : The mixture is stirred at 0°C for 2 hours, then quenched with ice water. The precipitate is filtered and recrystallized from ethanol to yield the chloroacetamide intermediate.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Dioxane | 85 |
| Temperature | 0°C | 85 |
| Base | Triethylamine | 85 |
Nucleophilic Substitution with 5-Chloro-2-Methoxyaniline
The chloroacetamide intermediate is coupled with 5-chloro-2-methoxyaniline via an SN2 mechanism:
- Reaction Protocol : The chloroacetamide (1.0 eq) and 5-chloro-2-methoxyaniline (1.1 eq) are refluxed in DMF with potassium carbonate (2.5 eq) for 6 hours.
- Purification : The crude product is chromatographed on silica gel (eluent: hexane/ethyl acetate 4:1) to isolate the final compound.
Yield Enhancement Strategies :
- Catalyst Screening : Adding catalytic KI (0.1 eq) increases yield by 15% via the Finkelstein reaction.
- Solvent Optimization : Replacing DMF with acetonitrile reduces side-product formation but lowers yield to 70%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.8 Hz, 1H, Ar–H), δ 6.85 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), δ 6.75 (d, J = 2.4 Hz, 1H, Ar–H), δ 4.10 (s, 2H, CH₂CO), δ 3.80 (s, 3H, OCH₃), δ 3.45–3.20 (m, 4H, spiro-CH₂), δ 2.95 (s, 3H, N–CH₃).
- HRMS (ESI+) : m/z calculated for C₁₉H₂₂ClN₄O₅ [M+H]⁺: 437.1234; found: 437.1236.
Purity Assessment
Challenges and Mitigation Strategies
Low Yields in Spirocyclization
Epimerization at the Spiro Carbon
- Cause : Base-mediated racemization during acylation.
- Mitigation : Using mild bases (e.g., NaHCO₃ instead of K₂CO₃) preserves stereochemical integrity.
Industrial-Scale Adaptations
Q & A
Q. What kinetic studies are essential to characterize its enzyme inhibition?
- Methodology :
- Time-dependent assays : Measure residual enzyme activity at intervals to determine reversibility (e.g., dialysis experiments) .
- Lineweaver-Burk plots : Differentiate competitive vs. non-competitive inhibition by varying substrate concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
